

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Murrayanine

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## Compound of Interest

Compound Name: *Murrayanine*

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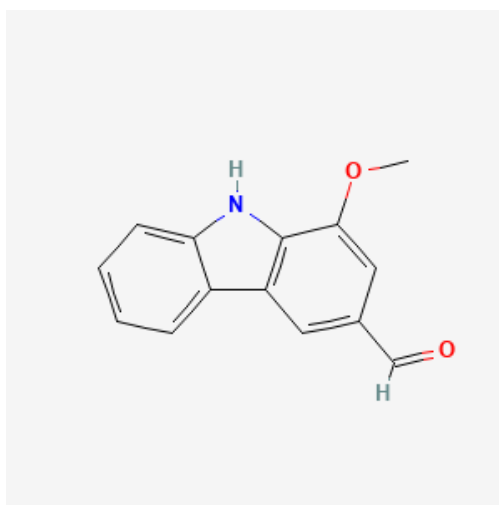
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Murrayanine**, a naturally occurring carbazole alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Isolated primarily from *Murraya koenigii*, commonly known as the curry leaf tree, this compound serves as a key representative of the carbazole alkaloid family.[2] Structurally characterized by a tricyclic aromatic system, **murrayanine** has demonstrated notable cytotoxic, anti-inflammatory, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data of **murrayanine**, tailored for professionals in chemical and pharmaceutical research.

## Chemical Structure and Properties

**Murrayanine** is chemically defined as 1-methoxy-9H-carbazole-3-carbaldehyde.[4] Its structure consists of a carbazole nucleus, which is a dibenzopyrrole system, functionalized with a methoxy group at the C1 position and an aldehyde group at the C3 position.



Chemical Structure of **Murrayanine**:

(Image Source: PubChem CID 96942)

## Physicochemical Properties

A summary of the key physicochemical properties of **murrayanine** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO <sub>2</sub>	[4]
Molecular Weight	225.24 g/mol	[4]
IUPAC Name	1-methoxy-9H-carbazole-3-carbaldehyde	[4]
CAS Number	723-97-7	[4]
Physical Description	Solid	[4]
Melting Point	219 °C	[4]

## Stereochemistry

A critical aspect of a molecule's biological activity is its three-dimensional arrangement. Based on its chemical structure, **murrayanine** is an achiral molecule.[4] It lacks any stereocenters (chiral carbons), and therefore, does not exhibit enantiomerism or diastereomerism. The planarity of the carbazole ring system and the nature of its substituents preclude the existence

of stereoisomers. PubChem's computational analysis confirms an "Undefined Bond Stereocenter Count" of zero for **murrayanine**.<sup>[4]</sup>

## Spectroscopic Data for Structural Elucidation

The structure of **murrayanine** has been unequivocally established through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

### <sup>1</sup>H and <sup>13</sup>C NMR Data

The proton and carbon NMR spectral data are fundamental for the structural confirmation of **murrayanine**. The chemical shifts are indicative of the electronic environment of each nucleus within the molecule. The data presented in Table 2 has been compiled from the literature and is recorded in deuterated chloroform (CDCl<sub>3</sub>).<sup>[5]</sup>

Position	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>1</sup> H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
1	158.4	-
2	93.9	7.02 (d, J=1.8)
3	127.3	-
4	120.9	8.36 (d, J=1.8)
4a	123.8	-
4b	121.7	-
5	120.2	8.12 (d, J=7.8)
6	119.6	7.27 (t, J=7.8)
7	126.5	7.43 (t, J=7.8)
8	110.8	7.42 (d, J=7.8)
8a	140.2	-
9	-	8.78 (br s)
9a	140.1	-
3-CHO	191.7	10.08 (s)
1-OCH <sub>3</sub>	55.6	4.07 (s)

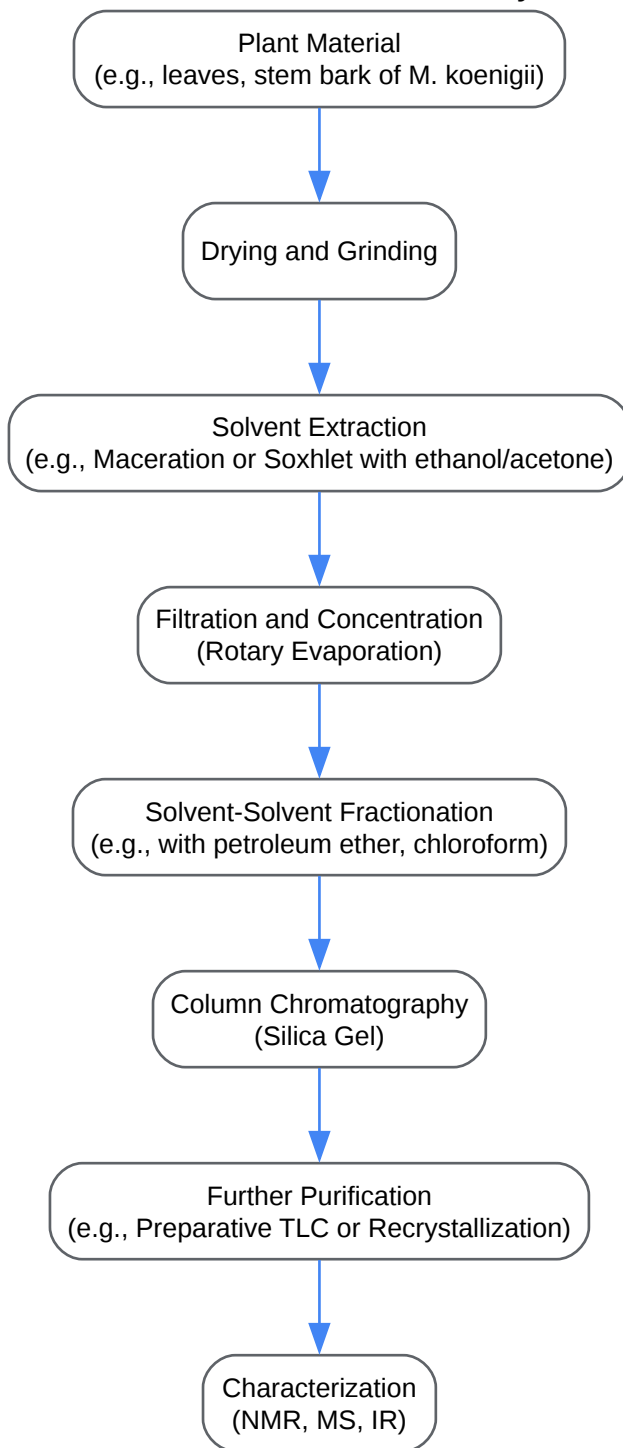
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

## Experimental Protocols

### Isolation from Natural Sources

**Murrayanine** is naturally found in various parts of the *Murraya koenigii* plant. A generalized protocol for its isolation is as follows.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Workflow for Isolation of Murrayanine



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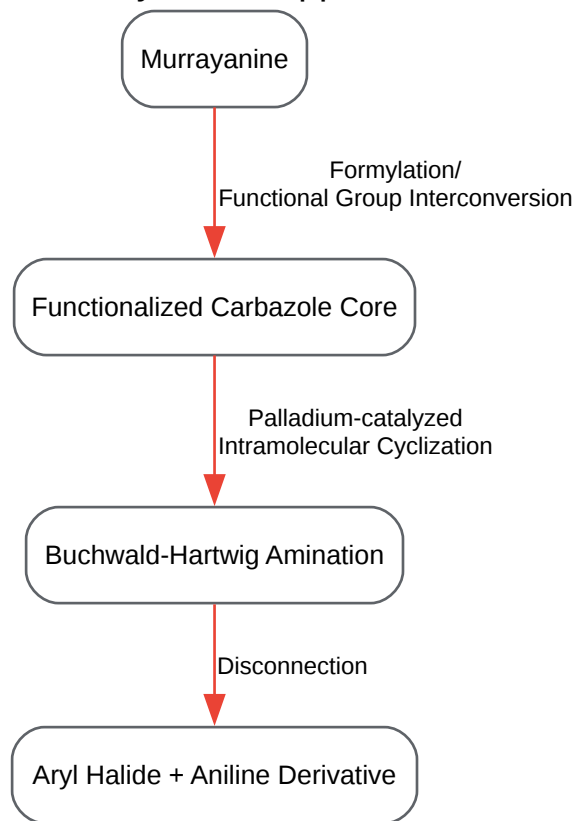
Fig. 1: Generalized workflow for the isolation of **murrayanine**.

- Preparation of Plant Material: The plant parts (leaves, stem bark, or roots) are collected, washed, air-dried or oven-dried at a low temperature (e.g., 60°C), and then ground into a coarse powder.<sup>[7][9]</sup>
- Extraction: The powdered material is subjected to extraction using a suitable organic solvent. This can be done by maceration (soaking at room temperature for an extended period) or continuous hot percolation using a Soxhlet apparatus with solvents like ethanol or acetone.<sup>[6][9]</sup>
- Concentration: The resulting crude extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.<sup>[6]</sup>
- Fractionation: The crude extract is often subjected to liquid-liquid fractionation with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.
- Chromatographic Purification: The fraction containing **murrayanine** (typically the less polar fractions) is then subjected to column chromatography over silica gel. The column is eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate the individual compounds.
- Final Purification and Characterization: Fractions containing **murrayanine**, as identified by Thin-Layer Chromatography (TLC), are combined and may be further purified by recrystallization or preparative TLC. The final pure compound is characterized by spectroscopic methods (NMR, MS, IR) and its melting point is determined.

## Total Synthesis

The total synthesis of **murrayanine** has been achieved through various routes. One common strategy involves the construction of the carbazole core followed by functional group manipulations. A generalized synthetic workflow is outlined below.

## General Retrosynthetic Approach for Murrayanine



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Fig. 2: A simplified retrosynthetic analysis for **murrayanine**.

A common synthetic protocol involves a palladium-catalyzed reaction, such as the Buchwald-Hartwig amination, to form a diarylamine intermediate, which then undergoes an intramolecular cyclization to form the carbazole ring system.[10] Subsequent steps would involve the introduction or modification of the methoxy and aldehyde groups to yield the final product.

## Biological Activity and Signaling Pathways

**Murrayanine** has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

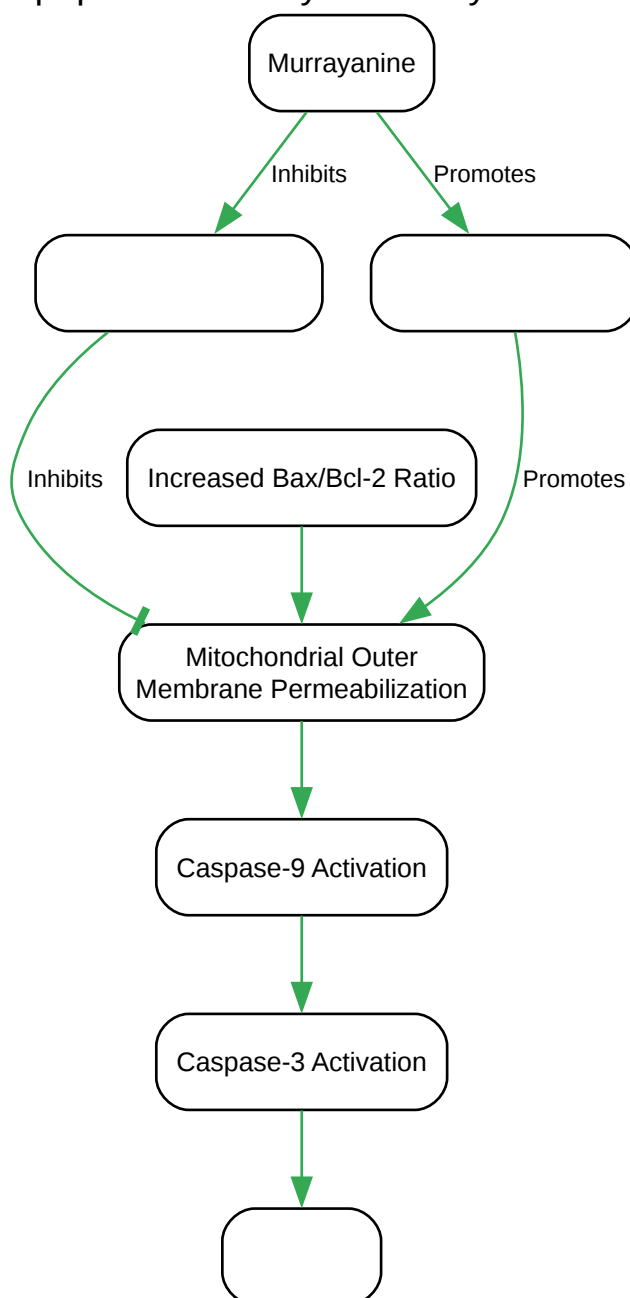
Disclaimer: It is important to note that a key publication detailing the signaling pathways of **murrayanine** in A549 lung cancer cells has been retracted due to the manipulation of figures.

[1] The information below is based on the claims made in the original publication and should be interpreted with caution.

## Proposed Apoptosis Induction Pathway

In A549 lung adenocarcinoma cells, **murrayanine** was reported to induce apoptosis through the intrinsic mitochondrial pathway.[11][12] This process involves the modulation of the Bcl-2 family of proteins.

### Proposed Apoptotic Pathway of Murrayanine in A549 Cells





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*Fig. 3: Proposed mechanism of **murrayanine**-induced apoptosis.*

The proposed mechanism involves:

- **Modulation of Bcl-2 Family Proteins:** **Murrayanine** treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[11][13] This shifts the Bax/Bcl-2 ratio in favor of apoptosis.[14][15]
- **Mitochondrial Disruption:** The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors.[11]
- **Caspase Activation:** This release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[11][16]

## Inhibition of p38 MAPK Pathway

The same retracted study also reported that **murrayanine** inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner in A549 cells. [11][12] The p38 MAPK pathway is involved in cellular stress responses, inflammation, and cell survival, and its inhibition can contribute to the anticancer effects of a compound.[17][18]

## Conclusion

**Murrayanine** (1-methoxy-9H-carbazole-3-carbaldehyde) is an achiral carbazole alkaloid with a well-defined chemical structure, confirmed by extensive spectroscopic data. Its planar, aromatic nature and lack of stereocenters simplify its stereochemical profile. The availability of detailed NMR data provides a solid foundation for its identification and characterization. While protocols for its isolation from natural sources and total synthesis are established, researchers should critically evaluate the biological literature, particularly in light of the retraction of a key study on its mechanism of action. Despite this, **murrayanine** remains a compound of significant interest for further investigation in drug discovery and development, particularly in the field of oncology.

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